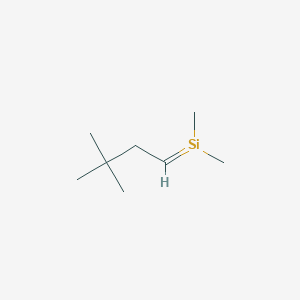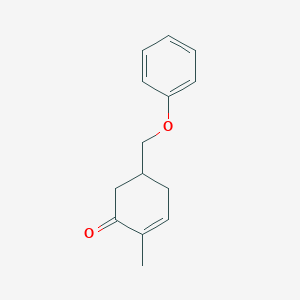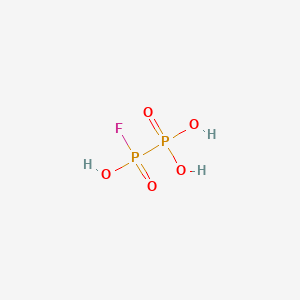
1-Fluoro-1,2,2-trihydroxy-1lambda~5~,2lambda~5~-diphosphane-1,2-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Fluoro-1,2,2-trihydroxy-1lambda~5~,2lambda~5~-diphosphane-1,2-dione is a unique organophosphorus compound characterized by the presence of fluorine and hydroxyl groups attached to a diphosphane backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-Fluoro-1,2,2-trihydroxy-1lambda~5~,2lambda~5~-diphosphane-1,2-dione typically involves the reaction of a fluorinated precursor with a suitable phosphorus-containing reagent under controlled conditions. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and the reaction temperature is maintained at low to moderate levels to ensure the stability of the compound.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. The process is optimized to ensure high yield and purity of the final product, with careful monitoring of reaction parameters such as temperature, pressure, and reagent concentrations.
Analyse Des Réactions Chimiques
Types of Reactions
1-Fluoro-1,2,2-trihydroxy-1lambda~5~,2lambda~5~-diphosphane-1,2-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form higher oxidation state derivatives.
Reduction: Reduction reactions can lead to the formation of lower oxidation state phosphorus compounds.
Substitution: The fluorine atom can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure selectivity and yield.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield phosphoric acid derivatives, while reduction can produce phosphine compounds.
Applications De Recherche Scientifique
1-Fluoro-1,2,2-trihydroxy-1lambda~5~,2lambda~5~-diphosphane-1,2-dione has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for the synthesis of other organophosphorus compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential as a therapeutic agent or as a diagnostic tool.
Industry: It is used in the development of advanced materials and as a catalyst in various industrial processes.
Mécanisme D'action
The mechanism of action of 1-Fluoro-1,2,2-trihydroxy-1lambda~5~,2lambda~5~-diphosphane-1,2-dione involves its interaction with molecular targets such as enzymes and receptors. The fluorine atom plays a crucial role in modulating the compound’s reactivity and binding affinity. The pathways involved may include inhibition of specific enzymes or activation of signaling cascades, depending on the context of its application.
Comparaison Avec Des Composés Similaires
Similar Compounds
- 1-Fluoro-2-methylcyclopropane
- 1-Fluoro-4-nitrobicyclo[2.2.1]heptane
- 1-Fluoro-2,4-dinitrophenyl-5-l-alanine amide
Uniqueness
1-Fluoro-1,2,2-trihydroxy-1lambda~5~,2lambda~5~-diphosphane-1,2-dione is unique due to its specific combination of fluorine and hydroxyl groups attached to a diphosphane backbone. This structural arrangement imparts distinct chemical and physical properties, making it valuable for specialized applications in research and industry.
Propriétés
Numéro CAS |
82229-00-3 |
|---|---|
Formule moléculaire |
FH3O5P2 |
Poids moléculaire |
163.97 g/mol |
Nom IUPAC |
[fluoro(hydroxy)phosphoryl]phosphonic acid |
InChI |
InChI=1S/FH3O5P2/c1-7(2,3)8(4,5)6/h(H,2,3)(H2,4,5,6) |
Clé InChI |
HNQXERUSQHTLBY-UHFFFAOYSA-N |
SMILES canonique |
OP(=O)(O)P(=O)(O)F |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-Chloro-N-[(6-phenylpyridin-3-yl)carbamoyl]benzamide](/img/structure/B14416567.png)
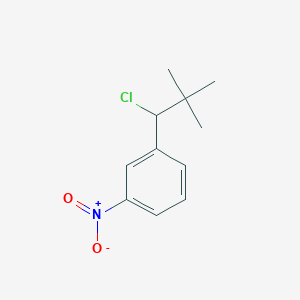
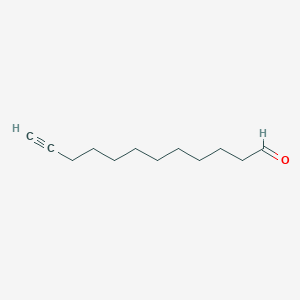
![2-[(2-Fluorophenyl)methyl]-4,4-dimethyl-1,2-oxazolidin-3-one](/img/structure/B14416586.png)
![1-{[Dichloro(fluoro)methyl]sulfanyl}-4-phenyl-1H-pyrrole-3-carbonitrile](/img/structure/B14416588.png)
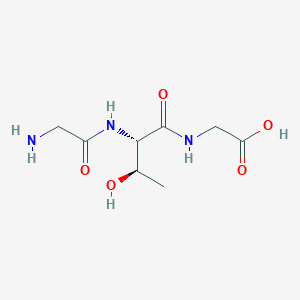
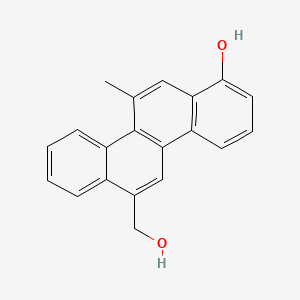
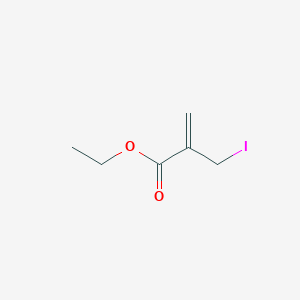
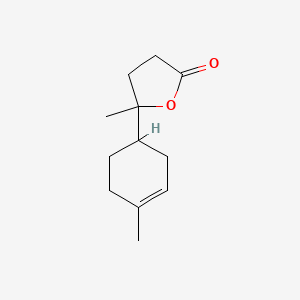
![1-[4-(3-Chlorophenyl)-1H-pyrrol-3-yl]ethan-1-one](/img/structure/B14416624.png)
